1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Description

Properties

IUPAC Name |

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-16(2)11-6-8-17(9-7-11)12-4-5-13(15)14(10-12)18-3/h4-5,10-11H,6-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOCRCLYMPKTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725833 | |

| Record name | 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089279-91-3 | |

| Record name | 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089279-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging Molecular Structure and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of factors. Among the most fundamental of these are the physicochemical properties of the molecule. These intrinsic characteristics dictate how a compound will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine , a molecule featuring a substituted phenyl ring linked to a dimethylaminopiperidine moiety.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data points to provide a deeper understanding of the scientific rationale behind the experimental determination of these properties. By elucidating the "why" behind the "how," this guide aims to empower scientists to make informed decisions in the optimization and development of this and similar chemical scaffolds. The structure of this guide is tailored to logically unfold the characterization of the molecule, from its basic identity to its behavior in solution and under stress.

Molecular and Structural Characterization

A precise understanding of a compound's identity is the foundation of all subsequent analysis.

Chemical Structure:

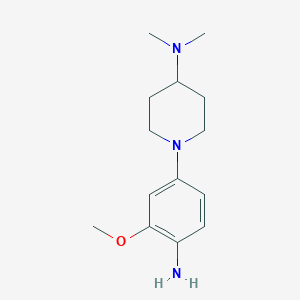

Caption: 2D Chemical Structure of the target compound.

This compound, with a molecular formula of C₁₄H₂₃N₃O, possesses several key structural features that will dictate its physicochemical behavior:

-

An aromatic amine on the phenyl ring.

-

A methoxy group ortho to the amino group.

-

A tertiary amine within the piperidine ring.

-

A tertiary dimethylamino group attached to the piperidine ring.

These functional groups are the primary determinants of the compound's ionization state, lipophilicity, and potential for hydrogen bonding.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | [3] |

| CAS Number | 1089279-91-3 | [3][4][5] |

| Molecular Formula | C₁₄H₂₃N₃O | [4][6] |

| Molecular Weight | 249.35 g/mol | [4] |

| Predicted XlogP | 1.9 | [6] |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters for any drug candidate.[7] It quantifies the acidity or basicity of a molecule's functional groups and determines the extent of ionization at a given pH.[7] This is paramount, as the ionization state influences solubility, permeability across biological membranes, and interaction with target proteins.[7] For 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, there are three key basic centers: the aromatic amine, the tertiary piperidine nitrogen, and the exocyclic tertiary dimethylamino group. Determining their respective pKa values is essential for predicting the compound's behavior in the varied pH environments of the human body, from the acidic stomach to the physiological pH of the blood.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a robust and widely used method for pKa determination, provided the compound possesses a chromophore close to an ionizable center, leading to a pH-dependent change in the UV-Vis spectrum.[1][2][8] The substituted aniline core of our target molecule makes it an ideal candidate for this technique.

Causality Behind Experimental Choices:

-

Why UV-Vis? This method requires a small amount of sample compared to potentiometric titration and is readily automated in a 96-well plate format for higher throughput.[8][9]

-

Why a Range of Buffers? To accurately define the titration curve, the absorbance must be measured across a wide pH range that brackets the expected pKa values of all ionizable groups.

-

Why Multi-Wavelength Analysis? Analyzing the absorbance changes at multiple wavelengths where the protonated and deprotonated species show maximal differences enhances the signal-to-noise ratio and improves the accuracy of the pKa determination.[1]

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of universal buffer solutions covering a pH range from approximately 2 to 12.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well UV-transparent microplate, add the appropriate buffer solutions to different wells. Then, add a small, precise volume of the DMSO stock solution to each well, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on the pKa.

-

Spectrophotometric Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.[8]

-

Data Analysis:

-

Identify wavelengths with the largest absorbance changes as a function of pH.

-

Plot absorbance at these key wavelengths against the measured pH of each buffer solution.

-

Fit the resulting sigmoidal curve to the appropriate Henderson-Hasselbalch-derived equation to calculate the pKa value, which corresponds to the inflection point of the curve.[10]

-

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Lipophilicity (logP/logD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[11] It is commonly expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds, or the distribution coefficient (logD) for ionizable compounds at a specific pH.[12][13] A compound's logD at physiological pH (7.4) is a key indicator of its ability to cross cell membranes, including the intestinal wall and the blood-brain barrier.[11] For our target molecule, which has multiple basic centers, measuring logD at pH 7.4 is essential. The predicted XlogP of 1.9 suggests a balanced character, but experimental verification is crucial.

Experimental Protocol: LogD Determination by the Shake-Flask Method

The shake-flask method is the traditional "gold standard" for logP and logD determination due to its direct measurement of partitioning.[12][14]

Causality Behind Experimental Choices:

-

Why n-Octanol? n-Octanol is widely accepted as a surrogate for the lipid bilayer of biological membranes.

-

Why pH 7.4 Buffer? This mimics the pH of blood plasma and provides the most physiologically relevant logD value for predicting in vivo distribution.

-

Why Pre-saturation? Pre-saturating the n-octanol with buffer and the buffer with n-octanol ensures that the volumes of the two phases do not change during the experiment, leading to more accurate results.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Mix equal volumes of n-octanol and the buffer in a separatory funnel, shake vigorously, and allow the phases to separate overnight. This creates pre-saturated solvents.

-

Compound Addition: Accurately prepare a solution of the test compound in the pre-saturated buffer.

-

Partitioning: Place a known volume of the compound-containing buffer and a known volume of the pre-saturated n-octanol into a vial (e.g., in a 1:1 or other defined ratio).

-

Equilibration: Shake the vial for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[15]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Caption: Shake-flask method workflow for LogD determination.

Aqueous Solubility: The Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, a prerequisite for absorption and bioavailability.[16][17] Poor solubility is a major hurdle in drug development, often leading to unreliable in vitro assay results and poor in vivo performance.[15][17] It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This is a high-throughput method used in early discovery to flag potential issues.[15][17][18]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer. It is a lower-throughput but more definitive measurement, critical for lead optimization and pre-formulation.[15][16][17]

Experimental Protocol 1: Kinetic Solubility Assay (Nephelometry)

Causality Behind Experimental Choices:

-

Why DMSO stock? High-throughput screening libraries are typically stored in DMSO, making this method directly applicable to early discovery workflows.[15]

-

Why Nephelometry? Laser nephelometry provides a rapid, direct measurement of precipitation by detecting light scattering from undissolved particles, avoiding the need for a separation step.[15][16]

Step-by-Step Methodology:

-

Compound Plating: Dispense serial dilutions of the compound's DMSO stock solution into a 96-well microplate.

-

Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to all wells.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Measurement: Measure the turbidity (light scattering) in each well using a laser nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to controls.

Sources

- 1. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 2. pharmaguru.co [pharmaguru.co]

- 3. jk-sci.com [jk-sci.com]

- 4. biosynth.com [biosynth.com]

- 5. 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. PubChemLite - 1-(4-amino-3-methoxyphenyl)-n,n-dimethylpiperidin-4-amine (C14H23N3O) [pubchemlite.lcsb.uni.lu]

- 7. rwandafda.gov.rw [rwandafda.gov.rw]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. hi-tec.tripod.com [hi-tec.tripod.com]

- 11. chemimpex.com [chemimpex.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. enamine.net [enamine.net]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel compound 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic and logical approach to molecular characterization. Herein, we explore the synergistic application of modern spectroscopic techniques, underscoring the causality behind experimental choices to ensure a self-validating and robust analytical workflow.

Introduction: The Compound of Interest

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, with the chemical formula C₁₄H₂₃N₃O and a molecular weight of 249.35 g/mol , is a substituted phenylpiperidine.[1] Phenylpiperidine derivatives are a significant class of compounds in medicinal chemistry, often investigated for their potential pharmacological activities.[2] The precise determination of this molecule's three-dimensional structure is a critical first step in understanding its potential biological activity and for ensuring quality control in its synthesis.

The structural features of this molecule—a substituted aromatic ring, a piperidine moiety, a primary aromatic amine, a tertiary aliphatic amine, and a methoxy group—each present unique spectroscopic signatures that can be leveraged for its unambiguous identification.

Caption: 2D Structure of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine.

The Elucidation Workflow: A Multi-faceted Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a piece of the structural puzzle, and their combination allows for a definitive assignment.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. For 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is the method of choice to minimize fragmentation and clearly identify the protonated molecule, [M+H]⁺.[3][4]

Anticipated Mass Spectrum Data

The molecular formula C₁₄H₂₃N₃O dictates an odd number of nitrogen atoms, which, according to the Nitrogen Rule, should result in an odd nominal molecular mass. The calculated monoisotopic mass is 249.1841 g/mol .[5]

| Ion Species | Calculated m/z |

| [M+H]⁺ | 250.1914 |

| [M+Na]⁺ | 272.1733 |

Table 1: Predicted m/z values for common adducts in HRMS.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) provides information about the molecule's connectivity by inducing fragmentation of the precursor ion ([M+H]⁺). The fragmentation of piperidine derivatives is often influenced by the location of the charge and the stability of the resulting fragments.[3][4] Key fragmentation pathways for this molecule are expected to involve cleavages of the piperidine ring and the bonds adjacent to the nitrogen atoms.

Caption: Predicted major fragmentation pathways in MS/MS analysis.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.

-

Ionization Mode: Operate in positive ion mode due to the basic nature of the amine functional groups.[3]

-

MS Scan: Perform a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.

-

MS/MS Analysis: Select the precursor ion (m/z 250.19) for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

Infrared Spectroscopy: A Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Anticipated IR Absorption Data

Based on the structure of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, the following key absorptions are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 (two bands) | N-H stretch | Primary Aromatic Amine (-NH₂)[6] |

| 3050-3000 | C-H stretch | Aromatic C-H |

| 2950-2800 | C-H stretch | Aliphatic C-H (piperidine, -N(CH₃)₂, -OCH₃) |

| 1620-1580 | N-H bend | Primary Amine (-NH₂)[6] |

| 1600, 1500 | C=C stretch | Aromatic Ring |

| 1250-1020 | C-N stretch | Aliphatic Amine (piperidine, -N(CH₃)₂)[6][7] |

| 1335-1250 | C-N stretch | Aromatic Amine[6] |

| 1250-1200, 1050-1000 | C-O stretch | Aryl Ether (-OCH₃) |

Table 2: Predicted characteristic IR absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[8][9] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, it is possible to map out the carbon skeleton and the precise connectivity of atoms.

Anticipated ¹H NMR Data

The ¹H NMR spectrum will reveal the number of different proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.8 | d | 1H | Ar-H | Aromatic proton ortho to -NH₂ |

| ~ 6.6 | dd | 1H | Ar-H | Aromatic proton ortho to -OCH₃ and meta to -NH₂ |

| ~ 6.5 | d | 1H | Ar-H | Aromatic proton meta to both -NH₂ and -OCH₃ |

| ~ 4.5-5.0 (broad) | s | 2H | -NH₂ | Primary amine protons, often broad and exchangeable with D₂O.[7] |

| ~ 3.8 | s | 3H | -OCH₃ | Methoxy protons, singlet. |

| ~ 3.6 | m | 2H | Piperidine CH₂ (axial) | Protons on carbons adjacent to the aromatic ring nitrogen. |

| ~ 2.9 | m | 2H | Piperidine CH₂ (equatorial) | Protons on carbons adjacent to the aromatic ring nitrogen. |

| ~ 2.7 | m | 1H | Piperidine CH | Proton at the 4-position of the piperidine ring. |

| ~ 2.3 | s | 6H | -N(CH₃)₂ | Dimethylamino protons, singlet. |

| ~ 1.9 | m | 2H | Piperidine CH₂ (axial) | Protons on carbons adjacent to the CH-N(CH₃)₂ group. |

| ~ 1.6 | m | 2H | Piperidine CH₂ (equatorial) | Protons on carbons adjacent to the CH-N(CH₃)₂ group. |

Table 3: Predicted ¹H NMR chemical shifts and multiplicities.

Anticipated ¹³C NMR Data

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | Ar-C (-OCH₃) |

| ~ 140 | Ar-C (-NH₂) |

| ~ 135 | Ar-C (-N-piperidine) |

| ~ 120 | Ar-CH |

| ~ 115 | Ar-CH |

| ~ 110 | Ar-CH |

| ~ 60 | Piperidine CH |

| ~ 56 | -OCH₃ |

| ~ 52 | Piperidine CH₂ (-N-Ar) |

| ~ 45 | -N(CH₃)₂ |

| ~ 30 | Piperidine CH₂ |

Table 4: Predicted ¹³C NMR chemical shifts.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).[8]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR (if necessary): If ambiguities in the assignments remain, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to establish direct C-H correlations).

Conclusion: A Unified Structural Hypothesis

References

- Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

-

Marques, M. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link].

-

Pivatto, M., et al. Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available from: [Link].

-

D'Auria, M., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. National Institutes of Health. Available from: [Link].

-

University of Calgary. IR: amines. Available from: [Link].

-

Breitmaier, E. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available from: [Link].

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available from: [Link].

-

J&K Scientific. 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. Available from: [Link].

-

Pharmaffiliates. 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine. Available from: [Link].

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link].

-

ResearchGate. Piperine mass fragments: possible structures of major mass spectral fragments of piperines. Available from: [Link].

-

AbacipharmTech. 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. Available from: [Link].

-

PrepChem.com. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available from: [Link].

-

Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link].

-

Supplementary Information. Available from: [Link].

-

Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link].

-

PubChemLite. 1-(4-amino-3-methoxyphenyl)-n,n-dimethylpiperidin-4-amine. Available from: [Link].

-

PubChem. N,N-Dimethylpiperidin-4-amine. Available from: [Link].

-

ResearchGate. Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations. Available from: [Link].

-

Frontiers in Chemistry. (2019). Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis. Available from: [Link].

-

ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link].

-

PubChem. 1-(3-Methoxypropyl)-4-piperidinamine. Available from: [Link].

-

Kaye, A. D., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Available from: [Link].

-

Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. Available from: [Link].

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link].

-

Semantic Scholar. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available from: [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)m-Adejoro-Ojo/5412e69446f2360e572093554e24239860b05b8a]([Link].

Sources

- 1. biosynth.com [biosynth.com]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-(4-amino-3-methoxyphenyl)-n,n-dimethylpiperidin-4-amine (C14H23N3O) [pubchemlite.lcsb.uni.lu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jchps.com [jchps.com]

- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

An In-Depth Technical Guide to 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, a substituted aminophenylpiperidine derivative. The guide details its chemical identity, including its IUPAC name and various synonyms, and presents a detailed, step-by-step synthesis protocol. While direct biological activity data for this specific compound is not extensively available in peer-reviewed literature, this guide explores the well-established roles of the aminophenylpiperidine scaffold in medicinal chemistry. By examining structurally related compounds, we elucidate the potential therapeutic applications and mechanisms of action that molecules of this class can exhibit. This document serves as a foundational resource for researchers interested in utilizing this compound as a key intermediate or building block in the design and development of novel therapeutic agents.

Chemical Identity and Nomenclature

The compound of interest is systematically known by its IUPAC name, 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine . For clarity and cross-referencing within the scientific and commercial landscape, it is also identified by several synonyms and a unique CAS Registry Number.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine |

| Synonyms | 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine; 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidine-4-amine |

| CAS Number | 1089279-91-3[1][2][3] |

| Molecular Formula | C₁₄H₂₃N₃O[1] |

| Molecular Weight | 249.36 g/mol [1] |

Rationale for Synthesis and Potential Applications in Drug Discovery

The piperidine ring is a prevalent scaffold in medicinal chemistry, recognized for its presence in a wide array of approved drugs and biologically active molecules.[4][5] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, which is crucial for specific interactions with biological targets. The 4-aminopiperidine substructure, in particular, is a key pharmacophore in many therapeutic agents, including those with antifungal, anticancer, and neurological activities.[6]

The aminophenyl moiety attached to the piperidine nitrogen introduces a versatile aromatic system. Aromatic amines are fundamental components in a significant portion of drug candidates due to their ability to form key interactions, such as hydrogen bonds and pi-stacking, with protein targets.

The specific substitution pattern of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, featuring a methoxy group ortho to the amino group on the phenyl ring and a dimethylamino group on the piperidine, offers several strategic advantages in drug design:

-

Modulation of Physicochemical Properties: The methoxy group can influence the compound's lipophilicity, metabolic stability, and electronic properties.

-

Introduction of Hydrogen Bonding Capabilities: The primary amino group is a key hydrogen bond donor and acceptor, critical for target engagement.

-

Versatile Synthetic Handle: The primary amine serves as a reactive site for further chemical modifications, allowing for the exploration of a broad chemical space to develop libraries of related compounds.

Synthetic Protocol

The synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine can be achieved through a multi-step process, culminating in the reduction of a nitro group to a primary amine. The following protocol is a well-established method for this transformation.

Overview of the Synthetic Pathway

The synthesis initiates from a commercially available nitro-substituted precursor, which undergoes a catalytic hydrogenation or a metal-acid reduction to yield the final product.

Caption: Synthetic pathway for 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine.

Detailed Experimental Procedure

Step 1: Reduction of 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidine-4-amine

This procedure outlines the catalytic hydrogenation method, which is often preferred for its clean reaction profile and high yields.

Materials and Reagents:

-

1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidine-4-amine (starting material)

-

Palladium on activated carbon (10% w/w)

-

Methanol (or Ethanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidine-4-amine in methanol.

-

Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) to remove air.

-

Catalyst Addition: Carefully add 10% palladium on activated carbon to the reaction mixture.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., atmospheric or slightly above).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Solvent Evaporation: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The resulting 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine can be further purified by column chromatography on silica gel if required.

Alternative Reduction Method:

A metal-acid reduction can also be employed. This involves the use of zinc powder in the presence of an ammonium chloride solution in methanol. The reaction is typically stirred at room temperature and then refluxed to completion.

Potential Therapeutic Relevance and Future Directions

The structural framework of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine positions it as a key building block for the synthesis of compounds with potential therapeutic applications in several areas:

-

Oncology: The aminophenylpiperidine scaffold is present in various kinase inhibitors. The primary amine can be functionalized to interact with the hinge region of kinase domains, a common strategy in the design of targeted cancer therapies.

-

Neuroscience: Piperidine derivatives are well-represented in drugs targeting the central nervous system. The ability of the piperidine ring to adopt specific conformations allows for selective interactions with neurotransmitter receptors and transporters.

-

Infectious Diseases: As demonstrated by some 4-aminopiperidine-based compounds with antifungal activity, this scaffold can be explored for the development of novel anti-infective agents.[6]

Future research efforts could focus on:

-

Library Synthesis: Utilizing the primary amine as a synthetic handle to generate a diverse library of derivatives for high-throughput screening against various biological targets.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the phenyl and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties.

-

Computational Modeling: Employing in silico methods to predict the binding of derivatives to specific protein targets and to guide the design of more potent and selective compounds.

Conclusion

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine is a synthetically accessible and versatile chemical intermediate. Its structural features, particularly the presence of a 4-aminopiperidine core and a functionalizable aminophenyl group, make it an attractive starting point for the development of novel drug candidates across multiple therapeutic areas. This guide provides the foundational chemical knowledge and a practical synthetic protocol to enable further research and exploration of the therapeutic potential of this and related molecular scaffolds.

References

-

1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine | 1089279-91-3. (n.d.). Pel-Chem. Retrieved January 20, 2026, from [Link]

-

1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | 1089279-91-3. (n.d.). J&K Scientific. Retrieved January 20, 2026, from [Link]

-

1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. (n.d.). AbacipharmTech. Retrieved January 20, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Pacher, P., & Kecskemeti, V. (2004). Trends in the development of new antidepressants. Is there a light at the end of the tunnel?. Current medicinal chemistry, 11(7), 925–943.

- Hu, L. Y., Ryder, T. R., Rafferty, M. F., Taylor, C. P., Feng, M. R., Kuo, B. S., Lotarski, S. M., Miljanich, G. P., Millerman, E., Siebers, K. M., & Szoke, B. G. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & medicinal chemistry, 8(6), 1203–1212.

- Pinto, D. J., Orwat, M. J., Koch, S., Rossi, K. A., Alexander, R. S., Smallwood, A., Wong, P. C., Rendina, A. R., Luettgen, J. M., Knabb, R. M., He, K., Xin, B., Wexler, R. R., & Lam, P. Y. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 50(22), 5339–5356.

- Keawsa-ard, S., Liawruangrath, B., Liawruangrath, S., Teerawutgulrag, A., & Pyne, S. G. (2012). Chemical constituents and antioxidant and biological activities of the essential oil from leaves of Solanum spirale.

- Priyareka, B., Patcharee, P., & Siwaporn, S. (2021). Chemical composition and biological activity of Peucedanum dhana A. Ham essential oil. Scientific reports, 11(1), 19163.

- Chordia, M. D., Kingston, D. G., Hamel, E., Lin, C. M., Long, B. H., Fairchild, C. A., Johnston, K. A., & Rose, W. C. (1997). Synthesis and biological activity of A-nor-paclitaxel analogues. Bioorganic & medicinal chemistry, 5(5), 941–947.

- Kang, J. H., Yu, S. W., Lee, S. Y., & Kim, K. W. (1998). Synthesis and biological activity of quaternary ammoniopropenyl cephalosporins having two vinyl groups. The Journal of antibiotics, 51(3), 378–380.

- Van der Mey, M., Kourounakis, A. P., van der Neut, M. A., de Groot, M. J., & Timmerman, H. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of medicinal chemistry, 43(3), 432–439.

- Jiang, W., Yuan, T., & Fang, B. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Transylvanian Review, 28(1), 1-15.

- Huang, H., Wang, W., Xu, X., Zhu, C., Wang, Y., Liu, J., Li, W., & Fu, W. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European journal of medicinal chemistry, 189, 112070.

- Van Staveren, D. R., & Van der Goot, H. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918.

- Yu, Q., Wu, J., Li, Y., Chen, J., Li, Y., & Tandy, E. K. (2023). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European journal of medicinal chemistry, 259, 115668.

- Pöchlauer, P., & Wernisch, S. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3237.

Sources

- 1. biosynth.com [biosynth.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of the novel compound 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, outlines robust experimental methodologies for its determination, and discusses the critical implications of these findings in pharmaceutical sciences.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3] This guide focuses on 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, a compound of interest with a molecular structure that suggests a nuanced solubility profile. Understanding its behavior in various organic media is paramount for efficient process development and the creation of effective drug delivery systems. This document provides a predictive analysis of its solubility based on its chemical functionalities and offers a comprehensive framework for its experimental determination and the interpretation of the resulting data.

Theoretical Solubility Profile: A Structural Analysis

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[4] An analysis of the molecular structure of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine (Molecular Formula: C14H23N3O) reveals several key functional groups that dictate its solubility.[5]

-

Aromatic Amine and Methoxy Group: The presence of a primary aromatic amine (-NH2) and a methoxy (-OCH3) group on the phenyl ring introduces polarity and the capacity for hydrogen bonding.[6] The amine group can act as a hydrogen bond donor, while the oxygen in the methoxy group and the nitrogen of the amine can act as hydrogen bond acceptors.

-

Tertiary Amines: The piperidine ring contains a tertiary amine, and there is another tertiary amine in the dimethylamino group.[7][8][9][10] These groups contribute to the molecule's basicity and can act as hydrogen bond acceptors.[11]

-

Aliphatic and Aromatic Hydrocarbon Moieties: The piperidine ring and the phenyl ring, along with the methyl groups, constitute non-polar regions of the molecule.

Based on this structure, a differential solubility profile can be predicted across various classes of organic solvents:

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and methoxy groups, suggesting a higher likelihood of good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess a dipole moment and can accept hydrogen bonds, which would favor the dissolution of the compound. However, the lack of a hydrogen-donating ability might result in slightly lower solubility compared to protic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the multiple amine and methoxy groups suggests that the solubility in non-polar solvents will likely be limited. The non-polar hydrocarbon portions of the molecule will offer some affinity, but the strong solute-solute interactions of the polar functional groups may not be overcome by the weak solute-solvent interactions.

Experimental Determination of Solubility

A systematic experimental approach is essential to accurately quantify the solubility of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. The following protocol outlines a robust method for this determination.

Materials and Equipment

-

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine (purity >98%)

-

A range of organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Experimental Workflow: A Step-by-Step Protocol

The following protocol details the widely accepted shake-flask method for solubility determination.[12]

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

Caption: A flowchart of the shake-flask method for solubility determination.

Hypothetical Solubility Data and Interpretation

To illustrate the application of the described methodology, the following table presents a hypothetical but scientifically plausible set of solubility data for 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine at 25 °C.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | > 100 |

| Ethanol | 24.5 | 85 | |

| Polar Aprotic | Acetone | 20.7 | 60 |

| Acetonitrile | 37.5 | 45 | |

| Ethyl Acetate | 6.0 | 20 | |

| Non-Polar | Toluene | 2.4 | < 1 |

| Hexane | 1.9 | < 0.1 |

Data Interpretation:

-

The hypothetical data aligns with the theoretical predictions. The highest solubility is observed in polar protic solvents, likely due to strong hydrogen bonding interactions.

-

Solubility in polar aprotic solvents is significant but generally lower than in alcohols, which underscores the importance of the solvent's hydrogen-donating capability for this specific molecule.

-

As predicted, the compound exhibits poor solubility in non-polar solvents, confirming its predominantly polar nature.

Implications for Drug Development

The solubility profile of an API in organic solvents has far-reaching implications for its development journey:

-

Synthesis and Purification: The choice of solvents for reaction and crystallization is critical for yield and purity.[2][13] A solvent in which the API has high solubility at elevated temperatures but lower solubility at room temperature is ideal for crystallization.

-

Formulation: For liquid dosage forms, a solvent that provides good solubility and is pharmaceutically acceptable is required.[3] For solid dosage forms, the solubility in organic solvents can influence the choice of granulation fluids.

-

Analytical Method Development: The selection of a suitable diluent for analytical testing by techniques like HPLC is dependent on the compound's solubility.

Conclusion

While specific experimental data for the solubility of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine in a wide range of organic solvents is not yet publicly available, a thorough analysis of its molecular structure allows for a robust predictive assessment of its solubility profile. This guide has provided a theoretical framework for understanding its solubility, a detailed experimental protocol for its determination, and an illustrative interpretation of hypothetical data. The principles and methodologies outlined herein offer a comprehensive roadmap for researchers and drug development professionals to effectively characterize and utilize this promising compound.

References

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

-

Purosolv. (2023). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

American Chemical Society. (2023). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]

-

APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

-

Global Pharma Tek. (2023). Understanding Pharmaceutical Solvents: Trends and Future Growth. [Link]

-

American Chemical Society. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

-

MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules. [Link]

-

SlideShare. (2016). solubility experimental methods.pptx. [Link]

-

Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

University of Illinois Springfield. (2020). Amines and Heterocycles. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Royal Society of Chemistry. (2023). Probing polarity structure–function relationships in amine–water mixtures. Chemical Science. [Link]

-

MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

PubChem. (n.d.). 1-(4-amino-3-methoxyphenyl)-n,n-dimethylpiperidin-4-amine. [Link]

-

ResearchGate. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?. [Link]

-

AbacipharmTech. (n.d.). 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. [Link]

-

PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Dimethylpiperidin-4-amine CAS 50533-97-6 Product Specification. [Link]

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. youtube.com [youtube.com]

- 3. globalpharmatek.com [globalpharmatek.com]

- 4. m.youtube.com [m.youtube.com]

- 5. PubChemLite - 1-(4-amino-3-methoxyphenyl)-n,n-dimethylpiperidin-4-amine (C14H23N3O) [pubchemlite.lcsb.uni.lu]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. N,N-Dimethyl-4-piperidinamine - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]

- 10. 50533-97-6|N,N-Dimethylpiperidin-4-amine|BLD Pharm [bldpharm.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pubs.acs.org [pubs.acs.org]

A Strategic Guide to the Identification and Validation of Biological Targets for 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Abstract

The compound 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine represents a novel chemical entity with potential pharmacological activity. As with any new molecule, the critical first step in drug discovery and development is the identification and validation of its biological targets. This process, often termed target deconvolution, is essential for understanding the mechanism of action, predicting therapeutic effects, and identifying potential off-target liabilities. This technical guide presents a comprehensive, multi-pronged strategy for elucidating the biological targets of this specific compound. We will detail an integrated workflow that begins with in silico hypothesis generation, proceeds to unbiased experimental target discovery, and culminates in rigorous biophysical and functional validation in cellular contexts. The methodologies described herein are grounded in established, robust techniques, providing a clear and actionable roadmap for researchers, scientists, and drug development professionals.

Part 1: Compound Profile and Structural Analysis

Before embarking on experimental campaigns, a thorough analysis of the molecule's structure can provide critical clues to its potential biological interactions. The structure contains several key pharmacophores that are present in known bioactive molecules.

1.1. Physicochemical Properties

| Property | Value (Predicted) |

| Chemical Formula | C₁₄H₂₄N₄O |

| Molecular Weight | 264.37 g/mol |

| SMILES String | CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC |

| InChI Key | STOCRCLYMPKTEC-UHFFFAOYSA-N[1] |

1.2. Structural Scaffolds and Potential Target Classes

The molecule's architecture can be dissected into two primary components: the N,N-dimethylpiperidin-4-amine moiety and the 4-amino-3-methoxyphenyl group.

-

N,N-Dimethylpiperidin-4-amine: This saturated heterocycle is a common scaffold in medicinal chemistry. The 4-amino-piperidine core is found in compounds targeting a wide range of proteins. For instance, derivatives have been developed as antifungal agents[2], N-type Ca+2 channel blockers[3], and histamine H3 receptor agonists[4]. The dimethylamino group is a key feature in some N-methyl-D-aspartate (NMDA) receptor modulators.[5]

-

Aminophenyl Group: The aminophenyl portion, particularly when attached to a piperidine ring, is a known feature of ligands for monoamine transporters and G-protein coupled receptors (GPCRs). Structure-activity relationship (SAR) studies on aminopiperidines have identified potent ligands for the dopamine transporter (DAT).[6]

-

Structural Analogs: While not a direct structural isomer, the compound shares features with synthetic opioids. The core structure of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine is distinct from classic fentanyl analogs or U-47700. However, the presence of a substituted piperidine ring, a common feature in many opioid receptor agonists, suggests that opioid receptors should be considered as a potential target class.[7][8]

This initial analysis suggests that high-priority target families to investigate include GPCRs (especially opioid and histamine receptors), ion channels, and monoamine transporters.

Part 2: In Silico Target Prediction - A Hypothesis-Generating Approach

2.1. Rationale: The Power of Computational Prediction

Computational, or in silico, target prediction is a rapid and cost-effective first step to generate testable hypotheses.[9] These methods leverage vast databases of known ligand-target interactions to predict the most probable targets for a novel compound based on structural and chemical similarity.[10] Tools like SwissTargetPrediction compare the query molecule to a library of thousands of compounds with known bioactivity, providing a ranked list of potential targets.[11]

2.2. Methodology: Similarity-Based Reverse Screening

Reverse screening with a tool like SwissTargetPrediction is based on the principle that similar molecules often bind to similar targets.[10] The platform uses a combination of 2D and 3D similarity measures to make its predictions.[11]

Caption: Workflow for In Silico Target Prediction.

Protocol 2.2.1: Target Prediction using SwissTargetPrediction

-

Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch).[10]

-

Input Structure: In the query box, paste the SMILES string for the compound: CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC.

-

Select Species: Choose "Homo sapiens" as the target organism.

-

Run Prediction: Initiate the prediction algorithm.

-

Analyze Results: The output will provide a list of the most probable macromolecular targets, ranked by a probability score. Pay close attention to the target classes that are most represented (e.g., enzymes, GPCRs, ion channels). This provides an initial, ranked list of hypotheses for experimental validation.

Part 3: Experimental Target Identification - Unbiased 'Target Fishing'

3.1. Rationale: Beyond Prediction

While in silico methods are excellent for generating hypotheses, they are predictive and require experimental validation. Unbiased or "phenotypic" approaches aim to identify targets directly from a biological system without prior assumptions.[12] Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful "target fishing" technique that physically isolates binding partners of a small molecule from a complex cell lysate.[13][14]

3.2. Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique involves immobilizing the compound of interest (the "bait") onto a solid support to create an affinity column. A cell or tissue lysate (the "prey") is then passed over this column. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[13][14][15]

Caption: Workflow of an Affinity Chromatography-Mass Spectrometry (AC-MS) Experiment.

Protocol 3.2.1: AC-MS for Target Identification

-

Probe Synthesis: Synthesize an analog of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control "scrambled" or inactive analog should also be prepared if possible.

-

Immobilization: Covalently couple the synthesized probe and a control (e.g., beads with linker only) to the solid support according to the manufacturer's protocol.

-

Lysate Preparation: Culture a relevant cell line (e.g., a human neuroblastoma line like SH-SY5Y if CNS targets are suspected) and prepare a native cell lysate using a mild, non-denaturing lysis buffer.

-

Affinity Capture: Incubate the cell lysate with the compound-conjugated beads and control beads separately. This allows for specific binders to attach to the immobilized compound.[16]

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with an excess of the free compound.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the compound-beads to those from the control-beads. High-confidence "hits" are proteins that are significantly enriched on the compound-beads.

Part 4: Target Validation and Engagement - Confirming the Interaction

4.1. Rationale: Is the Binding Real and Relevant?

Identifying a protein via AC-MS is a significant step, but it does not confirm direct binding in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures the direct engagement of a drug with its target in intact cells or cell lysates.[17][18] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19][20]

4.2. Cellular Thermal Shift Assay (CETSA)

In a CETSA experiment, cells are treated with the compound and then heated across a range of temperatures. As the temperature increases, proteins unfold and aggregate. Stabilized proteins remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[21]

Caption: The Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 4.2.1: Isothermal Dose-Response (ITDR) CETSA

This CETSA format is ideal for validating a hit from an AC-MS experiment and determining its affinity in a cellular context.

-

Cell Culture and Treatment: Plate a relevant cell line in multiple wells. Treat the cells with a range of concentrations of the compound (e.g., 0.1 nM to 100 µM) and a vehicle control (DMSO).

-

Heating: Heat the plates at a single, fixed temperature for a short duration (e.g., 50°C for 3 minutes). This temperature should be chosen from a preliminary melt curve to be on the slope of the protein's denaturation curve.

-

Lysis: Lyse the cells directly in the wells (e.g., via freeze-thaw cycles).

-

Separation: Centrifuge the plates to pellet the aggregated proteins.

-

Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein of interest using an appropriate method, such as an antibody-based technique (Western blot, ELISA) or targeted mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of compound concentration. The resulting sigmoidal curve can be fitted to determine the EC₅₀, which reflects the apparent binding affinity of the compound for the target in the cellular environment.

4.3. Example Data: Hypothetical ITDR-CETSA

| Compound Conc. (µM) | % Soluble Target Protein (Normalized) |

| 0 (Vehicle) | 10.5 |

| 0.01 | 12.1 |

| 0.1 | 25.3 |

| 1 | 52.8 |

| 10 | 88.9 |

| 100 | 95.2 |

Part 5: Functional Characterization - Elucidating the Mechanism of Action

5.1. Rationale: From Binding to Biological Effect

Confirming target engagement is crucial, but understanding the functional consequence of that binding is the ultimate goal.[22] Does the compound inhibit or activate its target? Is it selective? Functional assays are tailored to the specific class of the validated target protein.[23][24]

5.2. Case Study: If the Target is a Protein Kinase

Protein kinases are a major class of drug targets.[25] If a kinase is validated as a target, the next steps are to determine the compound's inhibitory activity and its selectivity across the kinome.

Protocol 5.2.1: Kinome Profiling

-

Service Selection: Engage a commercial service or an in-house platform that offers large-scale kinase panel screening.[26][27][28] These services use standardized biochemical assays (e.g., ADP-Glo™, TR-FRET) to measure enzymatic activity.[29]

-

Compound Submission: Submit the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a broad panel of hundreds of kinases.

-

Data Analysis: Analyze the percentage of inhibition for each kinase. A highly selective compound will inhibit only one or a few kinases, while a non-selective compound will show activity against many. Follow-up with full IC₅₀ determination for the most potently inhibited kinases.

Table 5.2.1: Hypothetical Kinome Profiling Data (% Inhibition at 1 µM)

| Kinase Target | % Inhibition |

| CDK2/CycA | 95.2 |

| MAPK1 | 8.1 |

| SRC | 12.5 |

| EGFR | 3.4 |

| PKA | 6.7 |

5.3. Case Study: If the Target is a GPCR (e.g., Opioid Receptor)

If the validated target is a GPCR, such as the µ-opioid receptor suggested by structural analogy[8][30], key functional assays include binding and signaling studies.

Protocol 5.3.1: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., HEK293 cells expressing the human µ-opioid receptor).

-

Competitive Binding: Incubate the membranes with a known radioligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound.

-

Detection: Separate bound from free radioligand and quantify the radioactivity.

-

Analysis: The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Kᵢ).

Part 6: Conclusion and Future Directions

The process of identifying the biological targets of a novel compound like 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine is a systematic, multi-disciplinary endeavor. The strategy outlined in this guide provides a robust framework, moving logically from broad, hypothesis-generating computational methods to specific, validating experimental techniques. By integrating in silico prediction, unbiased affinity proteomics, and biophysical and functional validation, researchers can confidently identify and characterize the molecular targets of new chemical entities. This foundational knowledge is paramount for advancing a compound through the drug discovery pipeline, enabling rational lead optimization, and ultimately, developing safer and more effective therapeutics.

References

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

-

Visikol. (2023). The Importance of In Vitro Assays. Available from: [Link]

-

Morucci, G. et al. (2019). DRUDIT: web-based DRUgs DIscovery Tools to design small molecules as modulators of biological targets. Oxford Academic. Available from: [Link]

-

Bioinformatics Review. (2020). Predict putative protein targets for small molecules using a new tool. Available from: [Link]

-

SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. Expasy. Available from: [Link]

-

bio.tools. SwissTargetPrediction. Available from: [Link]

-

Sleno, L. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available from: [Link]

-

Jorgensen, J. et al. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Available from: [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

-

Creative Biolabs. Affinity Chromatography. Available from: [Link]

-

Gfeller, D. et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. PMC - NIH. Available from: [Link]

-

MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

-

Robers, M. et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

-

CD Biosynsis. Quantitative Kinome Profiling Services. Available from: [Link]

-

EMBL-EBI. High-throughput: Affinity purification mass spectrometry. Available from: [Link]

-

Biondo, M. Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link]

-

Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link]

-

de Moraes, J. et al. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available from: [Link]

-

Sygnature Discovery. Target Validation. Available from: [Link]

-

ChemHelpASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available from: [Link]

-

Nuvisan. Accelerate drug discovery with advanced target identification and validation services. Available from: [Link]

-

Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

-

Wang, Y. et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available from: [Link]

-

Pauli, G. et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online. Available from: [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

-

Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

-

Wikipedia. U-47700. Available from: [Link]

-

The Center for Forensic Science Research & Education. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Available from: [Link]

-

AbacipharmTech. 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. Available from: [Link]

-

Ishikawa, M. et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Available from: [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

-

ResearchGate. Structure activity relationship of piperidine derivatives. Available from: [Link]

-

Chino, M. et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. Available from: [Link]

-

Baumann, M. et al. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. PMC - PubMed Central. Available from: [Link]

-

ResearchGate. Figure 3. Other novel synthetic opioids: (A) AH-7921; (B) U-47700; (C).... Available from: [Link]

-

Baumann, M. et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. MDPI. Available from: [Link]

-

Murineddu, G. et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]

-

PubChem. 1-(4-amino-3-methoxyphenyl)-n,n-dimethylpiperidin-4-amine. Available from: [Link]

-

PubChem. N,N-Dimethylpiperidin-4-amine. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. mdpi.com [mdpi.com]

- 3. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 6. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market [cfsre.org]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.tools [bio.tools]

- 12. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 14. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. brjac.com.br [brjac.com.br]

- 17. bio-protocol.org [bio-protocol.org]

- 18. news-medical.net [news-medical.net]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. annualreviews.org [annualreviews.org]

- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. The Importance of In Vitro Assays [visikol.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 26. biosynsis.com [biosynsis.com]

- 27. pharmaron.com [pharmaron.com]

- 28. reactionbiology.com [reactionbiology.com]

- 29. kinaselogistics.com [kinaselogistics.com]

- 30. U-47700 - Wikipedia [en.wikipedia.org]

in silico prediction of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine activity

An In-Depth Technical Guide to the In Silico Prediction of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine Activity

Abstract

In the modern drug discovery landscape, computational, or in silico, methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. These techniques allow for the rapid screening of virtual compound libraries and the prediction of biological activity, thereby reducing the time and cost associated with experimental assays. This guide provides a comprehensive, in-depth walkthrough of a multi-faceted in silico workflow to predict the biological activity of a novel chemical entity, 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. Due to the absence of extensive public data on this specific molecule, we will conduct a hypothetical case study targeting TANK-binding kinase 1 (TBK1), a protein kinase implicated in various diseases, including cancer and autoimmune disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols for molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Introduction: The Imperative of Predictive Modeling in Drug Discovery

The journey from a chemical concept to a marketed drug is notoriously long, expensive, and fraught with high attrition rates.[3] A significant portion of these failures can be attributed to a lack of efficacy or unforeseen toxicity.[4] In silico drug design has emerged as a powerful strategy to de-risk and streamline this process. By simulating interactions between a potential drug molecule and its biological target at an atomic level, we can prioritize compounds with a higher probability of success before committing to costly and time-consuming laboratory synthesis and testing.[5][6]

This guide will focus on a specific chemical scaffold: 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. While its structure is known[7][8][9], its biological activity is not widely characterized in public literature. We will, therefore, use it as a candidate molecule in a hypothetical drug discovery scenario targeting TANK-binding kinase 1 (TBK1) . TBK1 is a crucial enzyme in cellular signaling pathways related to the innate immune response.[1][2] Its dysregulation is linked to several diseases, making it a compelling target for therapeutic intervention.[1][2]